1-(4-(Trifluoromethoxy)phenyl)propan-2-ol
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Overview
Description
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)propan-2-ol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. One common method is as follows:
Grignard Reaction: 4-(Trifluoromethoxy)benzaldehyde is reacted with a Grignard reagent such as methylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(4-(Trifluoromethoxy)phenyl)propan-2-one.
Reduction: 1-(4-(Trifluoromethoxy)phenyl)propane.
Substitution: 1-(4-(Trifluoromethoxy)phenyl)propan-2-yl chloride.
Scientific Research Applications
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)propan-2-ol
- 1-(4-(Trifluoromethoxy)phenyl)ethanol
- 1-(4-(Trifluoromethoxy)phenyl)butan-2-ol
Uniqueness
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11F3O2 |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3 |
InChI Key |
UUMVFMQXWKHFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)O |
Origin of Product |
United States |
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